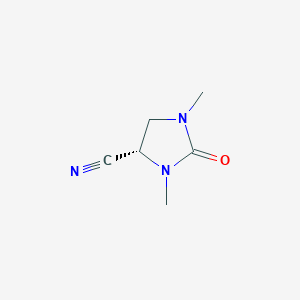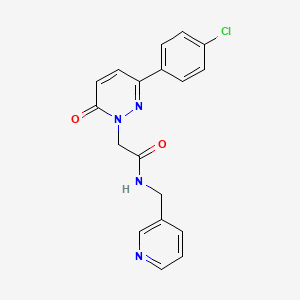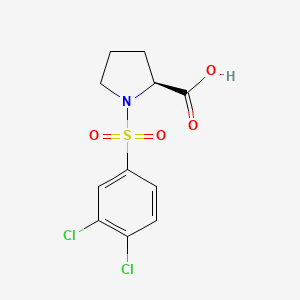
((3,4-Dichlorophenyl)sulfonyl)-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3,4-Dichlorophenyl)sulfonyl)-L-proline is a chemical compound that features a proline amino acid derivative with a sulfonyl group attached to a dichlorophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((3,4-Dichlorophenyl)sulfonyl)-L-proline typically involves the reaction of L-proline with 3,4-dichlorobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the proper formation of the sulfonyl-proline linkage. Common reagents used in this synthesis include base catalysts such as triethylamine, which facilitate the nucleophilic substitution reaction between the proline and the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
((3,4-Dichlorophenyl)sulfonyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dichlorophenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives of the dichlorophenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((3,4-Dichlorophenyl)sulfonyl)-L-proline is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of sulfonyl-proline derivatives on biological systems. It may serve as a model compound for investigating the interactions between sulfonyl groups and biological molecules such as proteins and enzymes .
Medicine
Its structural features may be exploited to develop inhibitors or modulators of specific biological pathways, making it a valuable tool in drug discovery and development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of ((3,4-Dichlorophenyl)sulfonyl)-L-proline involves its interaction with specific molecular targets in biological systems. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The proline moiety may also play a role in the compound’s binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
- (3,4-Dichlorophenyl)methanesulfonyl chloride
- 3,4-Dichlorobenzenesulfonyl chloride
- (3,4-Dichlorophenyl)-methanesulfonyl chloride
Uniqueness
((3,4-Dichlorophenyl)sulfonyl)-L-proline is unique due to the presence of both the proline and sulfonyl groups in its structure. This combination allows for distinct chemical reactivity and biological activity compared to other similar compounds. The proline moiety provides chirality and potential for specific interactions with biological targets, while the sulfonyl group offers reactivity for further chemical modifications .
Propiedades
Fórmula molecular |
C11H11Cl2NO4S |
|---|---|
Peso molecular |
324.2 g/mol |
Nombre IUPAC |
(2S)-1-(3,4-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11Cl2NO4S/c12-8-4-3-7(6-9(8)13)19(17,18)14-5-1-2-10(14)11(15)16/h3-4,6,10H,1-2,5H2,(H,15,16)/t10-/m0/s1 |
Clave InChI |
SBHJWGVUVFVDMN-JTQLQIEISA-N |
SMILES isomérico |
C1C[C@H](N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
SMILES canónico |
C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


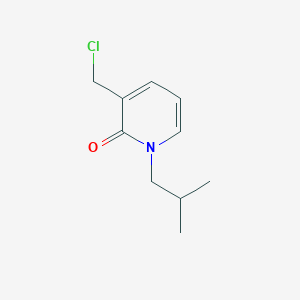
![2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline](/img/structure/B14885864.png)
![[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14885865.png)

![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)

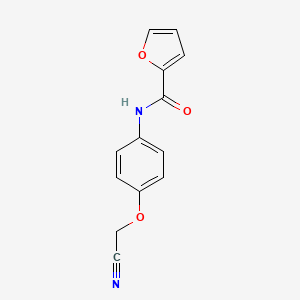
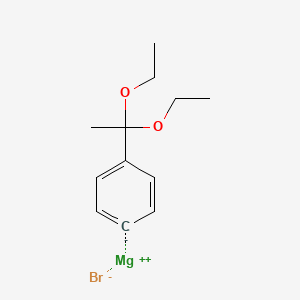
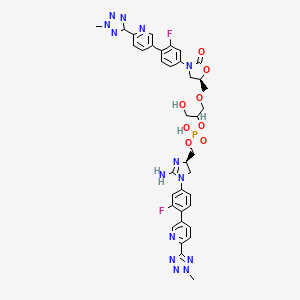
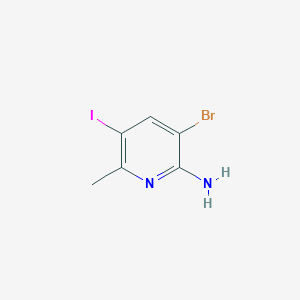
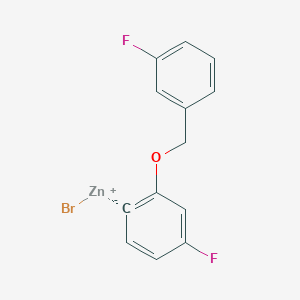
![1-Ethynyl-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B14885921.png)
